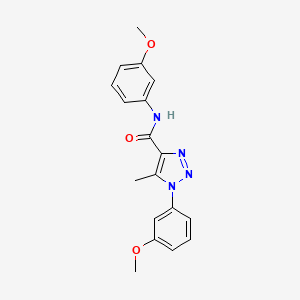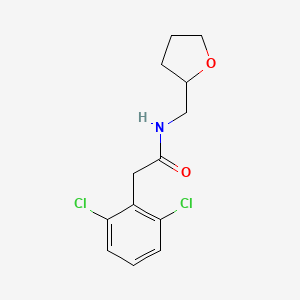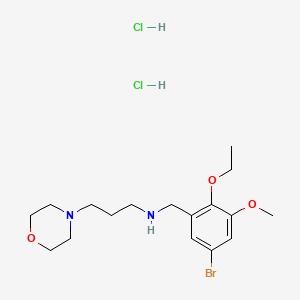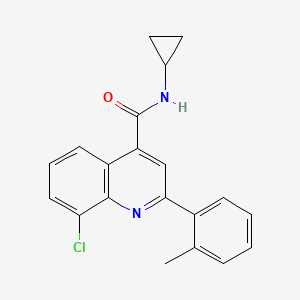![molecular formula C18H19F3N2O B4687822 N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4687822.png)
N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPPU belongs to the class of urea-based inhibitors, which are known to inhibit the activity of soluble epoxide hydrolase (sEH). Inhibition of sEH has been shown to have various physiological and biochemical effects that can be beneficial in treating several diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied in scientific research due to its potential therapeutic applications. The inhibition of sEH by this compound has been shown to have beneficial effects in various diseases such as hypertension, inflammation, and fibrosis. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders such as Alzheimer's disease and stroke.
Wirkmechanismus
The mechanism of action of N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the inhibition of sEH, which is an enzyme responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have various physiological effects such as vasodilation, anti-inflammation, and anti-fibrosis. Inhibition of sEH by this compound leads to an increase in the levels of EETs, which can have beneficial effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to the inhibition of sEH and the subsequent increase in the levels of EETs. The increase in EETs levels has been shown to have various effects such as vasodilation, anti-inflammation, and anti-fibrosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments is its specificity towards sEH. This compound has been shown to be a selective inhibitor of sEH and does not inhibit other enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This specificity makes this compound a valuable tool in studying the role of sEH in various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea. One of the directions is to study the effects of this compound in combination with other drugs in treating various diseases. Another direction is to develop more potent and selective inhibitors of sEH that can have better therapeutic effects. The development of new analytical techniques for the detection of EETs can also lead to a better understanding of the role of sEH in various diseases.
Eigenschaften
IUPAC Name |
1-(4-phenylbutan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-13(11-12-14-7-3-2-4-8-14)22-17(24)23-16-10-6-5-9-15(16)18(19,20)21/h2-10,13H,11-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFZMWKIYVLZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4687741.png)
![4-chloro-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4687752.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4687773.png)
![3-butyl-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4687778.png)
![3-methyl-N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4687786.png)
![6-({[3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4687787.png)



![2-[(cyclohexylmethyl)amino]ethanol hydrochloride](/img/structure/B4687817.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4687823.png)
![(2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4687829.png)
